Hydroxyborane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

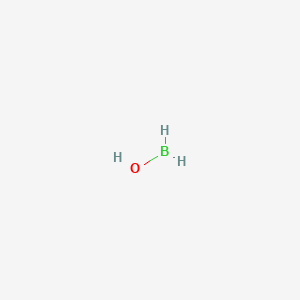

Borinic acid is the simplest borinic acid, consisting of borane with one of the hydrogens substituted by a hydroxy group.

Scientific Research Applications

Potent Androgen Antagonists

Carboranes, a class of carbon-containing polyhedral boron-cluster compounds, are used to design novel androgen antagonists. These compounds, such as arylcarborane derivatives 6e and 6i, have shown antiandrogenic activity exceeding that of known antiandrogens like hydroxyflutamide, suggesting potential as therapeutic agents, especially selective androgen receptor modulators (Fujii et al., 2005).

Emerging Compounds in Medicine

Icosahedral carboranes are emerging as beneficial in drug design, recognized as potential "new keys for old locks" for important therapeutic substrates. Their hydrophobicity and robust nature offer exciting research possibilities in medicine (Stockmann et al., 2019).

Catalysts in Hydroboration

N-Heterocyclic carbene (NHC)-derived boranes and borenium ions are used for the hydroboration of alkenes, involving surprising boron atom migration. This reveals potential applications in organic synthesis and catalysis (Prokofjevs et al., 2012).

CO2 Reduction

The (dihydrido)iron catalyst, Fe(H)2(dmpe)2, is used for CO2 reduction, selectively forming either bis(boryl)acetal or methoxyborane. This showcases the potential of hydroboranes in environmental chemistry, particularly in CO2 transformation processes (Jin et al., 2015).

Thermally Stable Anion Platforms

Hydroxylation of hexahalo-carborane anion systems produces a new class of anions with mixed halo/hydroxyl substituents. These anions can isolate hydronium cation salts, highlighting their use in inorganic and coordination chemistry (Staško et al., 2004).

Pharmacophoric Behavior

Carbaboranes have been compared to aspirin in terms of pharmacophoric behavior, particularly in the mode of cyclooxygenase inhibition. This research opens avenues in pharmacology, exploring carbaboranes as modern hydrophobic pharmacophores (Scholz et al., 2011).

Non-Natural Lipopeptide Mimetics

Carborane-peptide conjugates demonstrate significant potential as non-natural lipopeptides with tunable properties. This has implications in peptide chemistry and drug design (Lützenburg et al., 2018).

Redox and Photoluminescence

Icosahedral boranes, carboranes, and metallacarboranes show promising redox stability, chemical inertness, and hydrophobicity. These properties make them attractive for applications in nanomaterials, molecular electronics, and energy (Núñez et al., 2016).

Hydroboration of Esters

Magnesium-catalyzed ester hydroboration is a process that rapidly provides alkoxy borane products, showing versatility in organic reactions and synthetic methodologies (Mukherjee et al., 2014).

properties

Product Name |

Hydroxyborane |

|---|---|

Molecular Formula |

BH3O |

Molecular Weight |

29.84 g/mol |

IUPAC Name |

borinic acid |

InChI |

InChI=1S/BH3O/c1-2/h2H,1H2 |

InChI Key |

UYANAUSDHIFLFQ-UHFFFAOYSA-N |

SMILES |

BO |

Canonical SMILES |

BO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

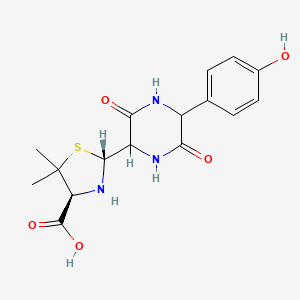

![N-(2-furanylmethyl)-6-propyl-3-benzo[b][1,4]benzothiazepinecarboxamide](/img/structure/B1253424.png)

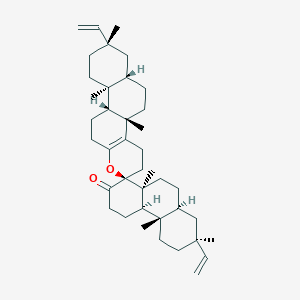

![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1253433.png)

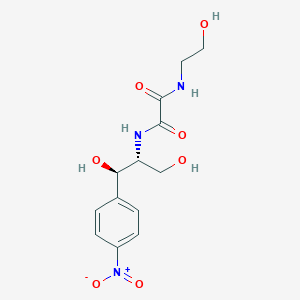

methanone](/img/structure/B1253434.png)

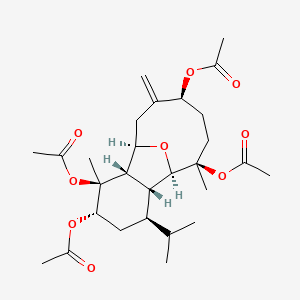

![(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) (E)-2-methylbut-2-enoate](/img/structure/B1253442.png)